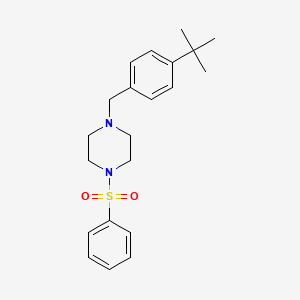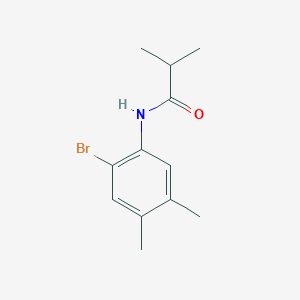![molecular formula C19H21NO5 B4726202 3-[(4-methoxybenzoyl)amino]propyl 4-methoxybenzoate](/img/structure/B4726202.png)
3-[(4-methoxybenzoyl)amino]propyl 4-methoxybenzoate
Übersicht
Beschreibung
3-[(4-methoxybenzoyl)amino]propyl 4-methoxybenzoate, also known as MPMB, is a chemical compound that is widely used in scientific research. This compound has gained significant attention due to its unique properties and various potential applications in different fields of research.
Wirkmechanismus
The mechanism of action of 3-[(4-methoxybenzoyl)amino]propyl 4-methoxybenzoate is not well understood. However, it is believed that this compound interacts with metal ions through its benzoyl and amino groups, leading to the formation of complexes. These complexes can then be detected using fluorescence spectroscopy. In the case of cancer treatment, this compound is activated by light, leading to the generation of reactive oxygen species (ROS) that can induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant physiological effects. However, it can interact with metal ions and potentially disrupt normal cellular processes. In the case of cancer treatment, the generation of ROS can induce cell death and potentially damage healthy tissue.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 3-[(4-methoxybenzoyl)amino]propyl 4-methoxybenzoate is its fluorescent properties, which make it a useful tool for the detection of metal ions. Additionally, its low toxicity makes it a safe compound to work with in a laboratory setting. However, the limitations of this compound include its limited solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are many potential future directions for 3-[(4-methoxybenzoyl)amino]propyl 4-methoxybenzoate research. One area of interest is the development of new fluorescent probes for the detection of metal ions using this compound as a starting point. Additionally, the use of this compound as a photosensitizer for cancer treatment could be further explored, potentially leading to the development of new cancer therapies. Finally, the use of this compound as a ligand for MOFs could be further investigated, potentially leading to the development of new materials for gas storage and separation.
Conclusion:
In conclusion, this compound is a versatile compound that has many potential applications in scientific research. Its fluorescent properties and low toxicity make it a useful tool for the detection of metal ions, while its potential as a photosensitizer for cancer treatment and a ligand for MOFs make it an exciting area of research for the future. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in different fields of research.
Wissenschaftliche Forschungsanwendungen
3-[(4-methoxybenzoyl)amino]propyl 4-methoxybenzoate has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound has also been used as a photosensitizer for the treatment of cancer. Additionally, it has been used as a ligand for the development of metal-organic frameworks (MOFs) for gas storage and separation.
Eigenschaften
IUPAC Name |
3-[(4-methoxybenzoyl)amino]propyl 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-16-8-4-14(5-9-16)18(21)20-12-3-13-25-19(22)15-6-10-17(24-2)11-7-15/h4-11H,3,12-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNFGQOOBDFTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCOC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(2-hydroxybenzoyl)amino]hexanoic acid](/img/structure/B4726133.png)
![5-{5-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B4726138.png)
![4-butoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4726151.png)
![1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4726154.png)
![({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B4726156.png)
![4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4726163.png)
![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4726166.png)
![N-{2-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4726175.png)


![N-(4-{[2-(4-fluorobenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4726199.png)

![N-[2-(dimethylamino)ethyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4726218.png)